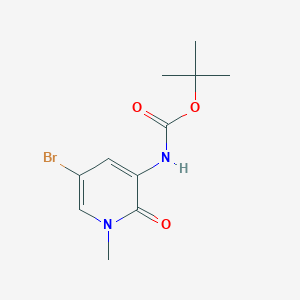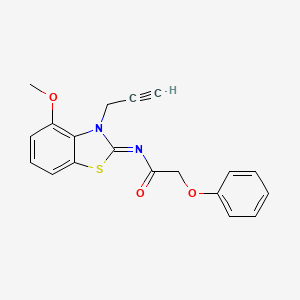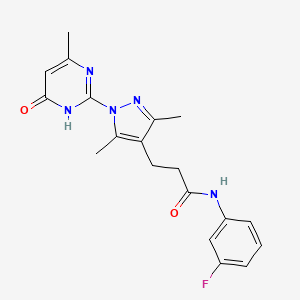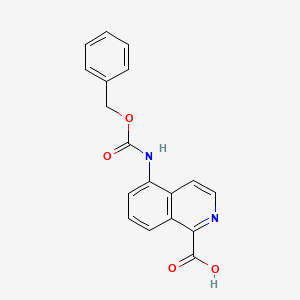
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide” is a compound with the molecular formula C23H24N2O2 . It has a molecular weight of 360.4 g/mol . The IUPAC name for this compound is N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The compound has a complex structure that includes a quinoline ring fused with a cyclopentyl group and an ethoxyphenyl group . The InChI string and Canonical SMILES can provide more detailed structural information .Physical And Chemical Properties Analysis
This compound has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 360.183778013 g/mol . The topological polar surface area is 51.2 Ų .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research into related compounds often focuses on the synthesis of novel derivatives with potential therapeutic applications. For example, the synthesis and biological evaluation of various aminothiazoles and other derivatives containing specific moieties have been explored for their potential anti-inflammatory properties. These compounds were synthesized through various chemical reactions, and their structures were confirmed using spectroscopic data. The synthesized compounds underwent screening for analgesic and anti-inflammatory studies, indicating the broad interest in discovering new therapeutic agents through chemical synthesis (Thabet, Helal, Salem, & Abdelaal, 2011).
Antinociceptive Activity Studies
The exploration of compounds for their antinociceptive (pain-relieving) activity is another area of interest. Studies on derivatives of 3(2H)-pyridazinone, for example, have synthesized new compounds to test their effectiveness in relieving pain compared to aspirin, a common analgesic. Such research involves elucidating the chemical structures of the compounds and investigating their pharmacological activities through various models and tests, thereby contributing to the development of new analgesic drugs (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antimicrobial and Antioxidant Activities
Investigations into the antimicrobial, antioxidant, and cytotoxic activities of compounds derived from natural or synthetic sources are crucial for identifying new drugs and materials with potential health benefits. For instance, metabolites isolated from endophytic fungi have shown significant antimicrobial and antioxidant activities, highlighting the importance of natural compounds in drug discovery and the development of new therapies for infectious and oxidative stress-related diseases (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).
Corrosion Inhibition
Beyond biomedical applications, related compounds are also explored for their potential in material science, such as corrosion inhibition. Research into pyridazinium-based ionic liquids, for example, demonstrates the interdisciplinary nature of chemical research, extending the applications of these compounds to protecting metals from corrosion, thereby contributing to the longevity and sustainability of materials in various industrial applications (El-hajjaji, Messali, Aljuhani, Aouad, Hammouti, Belghiti, Chauhan, & Quraishi, 2018).
Propiedades
IUPAC Name |
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-17-10-8-15(9-11-17)18-12-13-19(24)23(22-18)14(2)20(25)21-16-6-4-5-7-16/h8-14,16H,3-7H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGQPDEQSVJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Chloro-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2666607.png)


![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2666612.png)
![N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2666613.png)
![1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2666616.png)
![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666618.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide](/img/structure/B2666619.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2666622.png)
![N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2666625.png)

